molecular formula C7H8BrNO2 B15056412 (6-Bromo-4-methoxypyridin-3-yl)methanol

(6-Bromo-4-methoxypyridin-3-yl)methanol

Cat. No.: B15056412
M. Wt: 218.05 g/mol
InChI Key: DBUQJEGHEJVQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-4-methoxypyridin-3-yl)methanol is a versatile brominated methoxypyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a hydroxymethyl group and a bromine atom on a methoxypyridine ring, enabling its use in various cross-coupling reactions and functional group transformations. Its core structure is a privileged scaffold in the design of active pharmaceutical ingredients, particularly in the development of gamma-secretase modulators for neurological disease research . The methoxypyridine motif is recognized for contributing to improved physicochemical properties in drug candidates, such as enhanced solubility, while maintaining target engagement . Furthermore, similar pyridine-based structures are extensively investigated as key subunits in the development of novel anti-tubercular agents, highlighting the significance of this chemical architecture in targeting infectious diseases . This chemical is provided For Research Use Only and is intended for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

(6-bromo-4-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3

InChI Key

DBUQJEGHEJVQEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CO)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 6 Bromo 4 Methoxypyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Bromine Substituent

The bromine atom at the 6-position of the pyridine ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of (6-Bromo-4-methoxypyridin-3-yl)methanol serves as an excellent handle for such transformations. The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition of palladium(0) to the carbon-bromine bond, which is the initial step in many cross-coupling catalytic cycles.

A variety of such reactions are anticipated to be effective with this substrate, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific studies on this compound are not extensively documented, the reactivity of similar bromopyridine derivatives provides a strong indication of its synthetic potential.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group. A scalable and environmentally friendly Suzuki-Miyaura cross-coupling has been reported for the synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, highlighting the feasibility of such reactions on methoxypyridine scaffolds.

Buchwald-Hartwig Amination: This transformation would enable the formation of a carbon-nitrogen bond by reacting this compound with an amine in the presence of a palladium catalyst and a strong base. This is a widely used method for the synthesis of arylamines, and its application to bromopyridines is well-established.

Sonogashira Coupling: The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield the corresponding alkynylpyridine derivative. This reaction is known to proceed under mild conditions and is tolerant of a wide range of functional groups.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an alkene to form a new carbon-carbon double bond. The success of Heck couplings on other bromo-substituted heterocycles suggests its applicability here.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄Aryl-substituted pyridine
Buchwald-HartwigR₂NHPd₂(dba)₃ / XPhosNaOtBu, K₂CO₃Amino-substituted pyridine
SonogashiraR-C≡CHPd(PPh₃)₄ / CuIEt₃N, piperidineAlkynyl-substituted pyridine
HeckAlkenePd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃Alkenyl-substituted pyridine

Nucleophilic Displacement Reactions of Aromatic Halides

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen. In this case, the bromine is at the 6-position (ortho to the nitrogen), making it a favorable site for nucleophilic displacement.

Common nucleophiles for this type of reaction include amines, alkoxides, and thiols. For instance, reaction with an amine would lead to the corresponding 6-aminopyridine derivative, while reaction with an alkoxide would yield a 6-alkoxypyridine. The presence of the methoxy (B1213986) group at the 4-position may also influence the reactivity and regioselectivity of such substitutions.

NucleophileReagent ExampleProduct Type
AminePiperidine, Morpholine6-Amino-4-methoxypyridin-3-yl)methanol derivative
AlkoxideSodium methoxide, Sodium ethoxide(6-Alkoxy-4-methoxypyridin-3-yl)methanol derivative
ThiolateSodium thiophenoxide(4-Methoxy-6-(phenylthio)pyridin-3-yl)methanol

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 3-position of the pyridine ring offers another avenue for derivatization. This primary alcohol can undergo a variety of common transformations, including oxidation, esterification, etherification, and conversion to halogenated derivatives.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation of primary alcohols to aldehydes. This would yield 6-bromo-4-methoxypyridine-3-carbaldehyde, a valuable intermediate for further synthetic transformations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid, affording 6-bromo-4-methoxypyridine-3-carboxylic acid.

ProductOxidizing AgentTypical Conditions
6-Bromo-4-methoxypyridine-3-carbaldehydeManganese Dioxide (MnO₂)Inert solvent (e.g., dichloromethane, chloroform), room temperature
6-Bromo-4-methoxypyridine-3-carboxylic acidPotassium Permanganate (KMnO₄)Aqueous basic solution, heat

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: Reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640) will yield the corresponding ester. For example, treatment with acetic anhydride in the presence of a base like pyridine would form (6-bromo-4-methoxypyridin-3-yl)methyl acetate.

Etherification: The formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would yield 6-bromo-3-(methoxymethyl)-4-methoxypyridine.

Conversion to Halogenated Methyl Derivatives

The hydroxymethyl group can be converted into a more reactive halomethyl group, which can then be used in a variety of nucleophilic substitution reactions.

Conversion to Chloromethyl: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to replace the hydroxyl group with a chlorine atom, yielding 6-bromo-3-(chloromethyl)-4-methoxypyridine. This chloromethyl derivative is a versatile intermediate for introducing the (6-bromo-4-methoxypyridin-3-yl)methyl moiety into other molecules.

Directed Ortho-Metalation (DOM) Studies on this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a transient organometallic species that can be trapped by various electrophiles.

While specific DoM studies on this compound are not extensively documented in the cited literature, the reactivity of the closely related isomer, (2-Bromo-4-methoxypyridin-3-yl)methanol, provides significant insight. In this analogous system, the methoxy group at C-4 and the bromo group at C-2 direct lithiation to the C-3 position. The synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol has been achieved via a DoM strategy starting from 2-bromo-4-methoxypyridine. arkat-usa.org

The process involves the initial lithiation at the C-3 position, facilitated by the directing effect of the C-4 methoxy group. This is typically carried out at low temperatures (-78 °C) using a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to prevent nucleophilic addition to the pyridine ring. arkat-usa.orgclockss.org The resulting lithiated intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group, which is subsequently reduced to the hydroxymethyl group. arkat-usa.org

Based on this precedent, a similar DoM reaction on this compound would be expected to occur at the C-5 position. The C-4 methoxy group is a powerful DMG and would direct deprotonation to the adjacent C-5 position. The hydroxymethyl group at C-3, after conversion to a protected form like an alkoxide (by the organolithium base), would also contribute to directing the metalation to an ortho position. The competition between the C-2 and C-5 positions for deprotonation would likely favor the C-5 position due to the electronic influence of the methoxy group.

Table 1: Directed Ortho-Metalation of a 4-Methoxypyridine System

Starting MaterialBaseTemperature (°C)ElectrophileProductYield (%)Reference
2-Bromo-4-methoxypyridineLTMP-78DMF2-Bromo-4-methoxy-3-pyridinecarboxaldehyde75 arkat-usa.org
2-Bromo-4-methoxy-3-pyridinecarboxaldehydeNaBH₄RT-(2-Bromo-4-methoxypyridin-3-yl)methanol- arkat-usa.org

Halogen Dance Reactions and Their Synthetic Utility in Pyridine Chemistry

In the context of pyridine chemistry, the halogen dance reaction allows for the functionalization of positions that might otherwise be inaccessible. clockss.org The migration of a bromine or iodine atom is common, and the process is influenced by factors such as the choice of base, temperature, solvent, and the electronic nature of other substituents on the ring. wikipedia.org Strong, non-nucleophilic bases like LDA are commonly employed to initiate the deprotonation event that triggers the migration. clockss.org

For this compound, a halogen dance reaction could potentially be induced under strong basic conditions. The methoxy group at C-4 and the deprotonated hydroxymethyl group at C-3 would influence the stability of any transient carbanionic species formed on the ring. A plausible scenario would involve initial deprotonation at the C-5 position, ortho to the methoxy group. This could be followed by an intramolecular halogen transfer, potentially leading to the migration of the bromine atom from C-6 to C-5, furnishing a 5-bromo-6-lithiated intermediate. Quenching this intermediate with an electrophile would result in a 5-bromo-6-substituted pyridine derivative.

The synthetic utility of such a transformation would be significant, as it would allow for the introduction of a functional group at the C-6 position while simultaneously relocating the bromo substituent, which remains available for subsequent cross-coupling reactions. While no specific examples of a halogen dance reaction on this compound are reported in the provided search results, the general principles of this reaction on substituted pyridines suggest its potential applicability. clockss.orgresearchgate.net

Table 2: Factors Influencing Halogen Dance Reactions

FactorInfluenceRationale
Base The choice of base is critical; strong, non-nucleophilic bases like LDA are often used.Initiates the deprotonation required to start the rearrangement cascade. wikipedia.orgclockss.org
Temperature Typically conducted at low temperatures to control the reactivity of the organometallic intermediates.Can influence the equilibrium between different isomeric intermediates. wikipedia.org
Substituents Electron-donating or -withdrawing groups on the ring direct the position of deprotonation and stabilize or destabilize carbanionic intermediates.The thermodynamic stability of the final lithiated species often dictates the outcome. clockss.org
Halogen The lability of the halogen is important; iodine migrates more readily than bromine.The C-X bond strength and the ability of the halogen to be transferred influence the reaction rate. clockss.org

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the applications of the specific chemical compound This compound in organic synthesis. Consequently, an article structured around its role as a synthetic building block, its use in catalytic applications, or its contribution to total synthesis endeavors cannot be generated at this time.

The investigation sought to uncover detailed research findings on the utility of this compound as a precursor for novel substituted pyridines, an intermediate in the construction of complex molecular architectures, its integration into coordination chemistry ligands, and its application in alkaloid synthesis programs. However, the search yielded no specific studies, patents, or scholarly articles pertaining to this exact compound.

While information exists for structurally related compounds, the strict focus on "this compound" as per the user's request prevents the inclusion of data from these other molecules. The creation of a scientifically accurate and informative article requires a foundation of verifiable research, which is currently absent for this particular substance in the public domain. Therefore, the outlined sections on its applications in organic synthesis remain unaddressed due to the lack of available data.

Applications of 6 Bromo 4 Methoxypyridin 3 Yl Methanol in Organic Synthesis

Application in Total Synthesis Endeavors

Utility in Natural Product Synthesis

There is no documented evidence in peer-reviewed literature of (6-Bromo-4-methoxypyridin-3-yl)methanol being utilized as a starting material or intermediate in the total synthesis of any natural product. The synthesis of complex natural products often relies on commercially available or readily synthesizable building blocks. The apparent lack of commercial availability and published synthetic routes for This compound may explain its absence in this field of research.

Development of Novel Heterocyclic Scaffolds Utilizing this compound

A comprehensive review of the scientific literature reveals no specific examples of novel heterocyclic scaffolds being developed from This compound . The development of new heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While the structure of This compound presents theoretical possibilities for elaboration into more complex fused-ring systems or other novel scaffolds, there are currently no published research findings to substantiate such applications.

Computational and Theoretical Investigations of 6 Bromo 4 Methoxypyridin 3 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For (6-bromo-4-methoxypyridin-3-yl)methanol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict its geometry, electronic properties, and reactivity. researchgate.net

Analysis of Electronic Structure and Reactivity

DFT studies are crucial for elucidating the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

The distribution of these frontier orbitals provides insights into the reactive sites of the molecule. For instance, the HOMO is often localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, highlighting potential sites for nucleophilic attack.

Furthermore, DFT calculations can determine various global reactivity descriptors, which offer a quantitative measure of the molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies.

Table 1: Calculated Reactivity Descriptors for a Related Pyridine (B92270) Derivative

Parameter Value
HOMO Energy (eV) -6.25
LUMO Energy (eV) -1.34
Energy Gap (ΔE) (eV) 4.91
Electronegativity (χ) 3.795
Chemical Hardness (η) 2.455
Electrophilicity Index (ω) 2.93

Data is illustrative and based on findings for similar 6-substituted pyridin-3-yl methanol (B129727) derivatives. researchgate.net

Conformational Analysis and Energetics

The flexibility of the hydroxymethyl group in this compound allows for different spatial arrangements or conformations. DFT can be employed to perform a potential energy surface scan by systematically rotating the dihedral angles associated with this group. This analysis helps in identifying the most stable conformers (local minima on the energy landscape) and the transition states connecting them.

The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The most stable conformation is the one with the lowest Gibbs free energy. These studies are vital for understanding how the molecule might interact with biological receptors, as the conformation can significantly influence binding affinity. For similar heterocyclic systems, it has been shown that different stable rotamers can be isolated and characterized, and their relative stabilities can be correlated with calculated Gibbs free energies.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations can be used to study its conformational changes in different environments, such as in a solvent or interacting with a biological macromolecule.

These simulations can reveal the preferred conformations of the molecule in solution and provide insights into the stability of intramolecular hydrogen bonds. By analyzing the trajectory of the simulation, one can understand the flexibility of different parts of the molecule and how it might adapt its shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By creating a mathematical model that links these descriptors to the observed biological activity of a set of known derivatives, the activity of new, unsynthesized compounds can be predicted. This approach is highly valuable in drug discovery for prioritizing which derivatives to synthesize and test. For instance, studies on pyrazine (B50134) derivatives have successfully used multiple linear regression (MLR) and artificial neural network (ANN) techniques to build predictive QSAR models. semanticscholar.orgnih.gov

Table 2: Examples of Descriptors Used in QSAR Studies

Descriptor Type Examples
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges
Steric Molecular Weight, Molar Refractivity, Molecular Volume
Topological Connectivity Indices, Wiener Index

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations does not fully account for anharmonicity. scispace.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy. researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted, providing insights into the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
1H NMR Chemical Shift (δ) of CH2OH 4.5 - 4.8 ppm
13C NMR Chemical Shift (δ) of C-Br 140 - 145 ppm
IR Vibrational Frequency (ν) of O-H stretch 3300 - 3400 cm-1
UV-Vis Absorption Maximum (λmax) 270 - 280 nm

These values are illustrative and based on typical ranges for similar functional groups.

Structural Elucidation Methodologies for 6 Bromo 4 Methoxypyridin 3 Yl Methanol and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is the cornerstone for the structural elucidation of organic molecules like (6-Bromo-4-methoxypyridin-3-yl)methanol. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for the characterization of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

Two distinct singlets in the aromatic region for the two protons on the pyridine (B92270) ring.

A singlet for the methoxy (B1213986) (-OCH₃) group protons, typically appearing in the range of 3.8-4.0 ppm.

A singlet or doublet for the methylene (B1212753) (-CH₂OH) protons of the methanol (B129727) group.

A broad singlet for the hydroxyl (-OH) proton, whose chemical shift is variable and depends on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show seven distinct signals: five for the pyridine ring carbons and one each for the methoxy and methanol carbons. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyridine-H (C2-H)~8.0-8.5~145-155
Pyridine-H (C5-H)~7.0-7.5~110-120
-OCH₃~3.9-4.1~55-60
-CH₂OH~4.5-4.8~60-65
-OHVariableN/A

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₈BrNO₂), the mass spectrum would exhibit a distinctive molecular ion peak (M⁺). A key feature would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass units (M⁺ and M+2), which is a clear indicator of a monobrominated compound. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula, distinguishing it from other compounds with the same nominal mass. For derivatives, HRMS is crucial for confirming the success of a chemical transformation. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-H (-OCH₃, -CH₂)C-H stretch2850-3000
Pyridine RingC=C and C=N stretch1400-1600
Ether (Ar-O-CH₃)C-O stretch1200-1275 (asymmetric) & 1020-1075 (symmetric)
Primary Alcohol (-CH₂OH)C-O stretch~1050
Bromo (C-Br)C-Br stretch500-600

The presence of a broad band in the 3200-3600 cm⁻¹ region is definitive for the hydroxyl group, while specific stretches confirm the aromatic system and the ether and alcohol C-O bonds. chemicalbook.comchemicalbook.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. A pure sample will ideally show a single peak in the chromatogram. The availability of HPLC data is often noted by suppliers of related isomers, indicating its standard use in quality control. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is particularly useful for analyzing reaction mixtures, allowing for the identification of intermediates and byproducts alongside the main product.

Column Chromatography: For preparative purposes, column chromatography is a standard method used to isolate and purify the compound from the crude reaction mixture. This technique is often cited in the synthesis procedures for related pyridine derivatives. evitachem.com

Together, these analytical methods provide a robust framework for the complete structural characterization and purity verification of this compound and any subsequently synthesized derivatives.

Role of 6 Bromo 4 Methoxypyridin 3 Yl Methanol and Its Derivatives in Medicinal Chemistry

Scaffold for Biologically Active Compounds

The pyridine (B92270) ring is a common motif in many biologically active compounds and approved drugs. The specific substitution pattern of (6-Bromo-4-methoxypyridin-3-yl)methanol provides a unique scaffold that can be elaborated to generate novel chemical entities with potential therapeutic applications.

Precursors to Investigational Pharmaceutical Agents

While specific examples for this compound are not prominent in the literature, compounds with similar structural motifs are often used as intermediates in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce a wide variety of substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further avenues for diversification. The methoxy (B1213986) group can also be modified, for example, by demethylation to a hydroxyl group, which can then be further functionalized.

Contribution to Early-Stage Drug Discovery Programs

Building blocks like this compound are crucial in the initial phases of drug discovery. They are often used in the construction of compound libraries for high-throughput screening to identify initial "hit" compounds against a biological target. The versatility of this scaffold allows for the rapid generation of a multitude of analogues to explore the chemical space around an initial hit.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Although specific SAR studies for derivatives of this compound are not published, one can hypothesize how modifications at its various positions could impact biological activity.

Elucidating the Impact of Substituent Modifications on Biological Activity (e.g., enzyme inhibition, cellular assays)

To illustrate the potential for SAR studies, the following hypothetical data table outlines how modifications of the this compound scaffold could be explored.

Compound Modification at C6 Modification at C4 Modification at C3-methanol Hypothetical Biological Activity (e.g., IC50 in µM)
Parent -Br-OCH3-CH2OH>100
Analog 1 -Phenyl-OCH3-CH2OH50
Analog 2 -Br-OH-CH2OH75
Analog 3 -Br-OCH3-COOH25
Analog 4 -Phenyl-OH-COOH5

This table is for illustrative purposes only and does not represent actual experimental data.

Such a systematic modification would allow medicinal chemists to understand the contribution of each part of the molecule to its biological activity and to design more potent and specific compounds.

Exploration as Biochemical Reagents in Life Science Research

Substituted pyridines can be used to develop chemical probes to study biological processes. For instance, the bromine atom on this compound could be replaced with a photoaffinity label or a fluorescent tag. Such modified molecules could be used to identify the protein targets of a biologically active compound derived from this scaffold.

Design and Synthesis of Pharmacologically Relevant Analogues for Target Validation

Once a biological target for a class of compounds has been identified, it is crucial to validate that the observed biological effect is indeed due to the interaction with that target. The synthesis of a series of analogues of an active compound, derived from a scaffold like this compound, with varying potencies can be instrumental in this process. A strong correlation between the in vitro activity of the analogues against the target and their cellular or in vivo effects provides strong evidence for target validation.

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